HP-228

Vue d'ensemble

Description

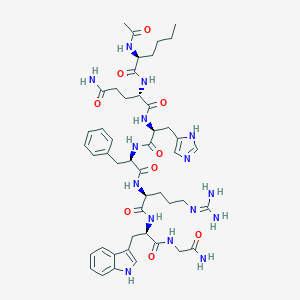

Ce composé a une formule moléculaire de C45H63N15O8 et un poids moléculaire de 942,08 . Il est principalement utilisé dans la recherche scientifique et a montré un potentiel dans diverses applications biologiques et médicales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

HP-228 est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole, ainsi que des étapes de déprotection utilisant de l'acide trifluoroacétique .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse peptidique en phase solide. Cela comprendrait l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

HP-228 subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide, hydroxybenzotriazole

Réactifs de déprotection : Acide trifluoroacétique

Solvants : Diméthylsulfoxyde, éthanol, eau

Principaux produits formés

Le principal produit formé lors de la synthèse de this compound est l'heptapeptide lui-même. Pendant la synthèse, des peptides protégés intermédiaires sont formés, qui sont ensuite déprotégés pour donner le produit final .

Applications de recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et la conception de médicaments à base de peptides.

Industrie : Utilisé dans le développement de produits pharmaceutiques à base de peptides et d'outils de recherche.

Mécanisme d'action

This compound exerce ses effets en inhibant l'induction de la synthase d'oxyde nitrique. Cette enzyme est responsable de la production d'oxyde nitrique, une molécule de signalisation impliquée dans divers processus physiologiques. En inhibant cette enzyme, this compound peut moduler les réponses inflammatoires et les fonctions immunitaires. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de l'oxyde nitrique et la régulation des cytokines .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.

Industry: Utilized in the development of peptide-based pharmaceuticals and research tools.

Mécanisme D'action

HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

HP-228 : Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2

GHRP-6 : Peptide de libération de l'hormone de croissance 6

MSH-B : Analogue de l'hormone stimulant les mélanocytes

Unicité

This compound est unique dans son inhibition spécifique de l'induction de la synthase d'oxyde nitrique, ce qui le distingue d'autres peptides comme GHRP-6 et MSH-B. Alors que GHRP-6 est principalement impliqué dans la stimulation de la libération de l'hormone de croissance, et MSH-B cible les récepteurs de la mélanocortine, l'action principale de this compound est sur la voie de l'oxyde nitrique .

Activité Biologique

HP-228 is a synthetic heptapeptide that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This compound is notable for its potential therapeutic applications in inflammatory conditions, where modulation of nitric oxide (NO) production is critical. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.

This compound primarily functions by inhibiting nitric oxide synthase, the enzyme responsible for converting L-arginine to nitric oxide. By reducing NO levels, this compound mitigates inflammatory responses and oxidative stress. This mechanism has been validated through various in vivo studies, indicating that this compound can effectively modulate biological reactions associated with inflammation.

Research Findings

Numerous studies have demonstrated the protective effects of this compound against myocardial damage during reperfusion. For instance, one study reported that this compound reduced tissue injury by approximately 50% during such events. Additionally, this compound has been shown to inhibit leukocyte migration, a crucial factor in the inflammatory response, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acyclovir | Antiviral; inhibits viral DNA polymerase | Primarily used for viral infections; not anti-inflammatory |

| Valacyclovir | Prodrug of acyclovir; similar antiviral action | Improved bioavailability compared to acyclovir |

| L-NAME | Non-selective NOS inhibitor | Broader inhibition leading to more side effects |

| N(G)-monomethyl-L-arginine | Competitive NOS inhibitor | More potent but less selective than this compound |

This compound stands out due to its selective inhibition of NOS and its specific applications in reducing inflammation without significantly affecting other pathways. This selectivity may provide therapeutic advantages over broader inhibitors.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Myocardial Protection Study :

- Objective : To assess the protective effects of this compound during myocardial ischemia-reperfusion.

- Findings : Administration of this compound resulted in a 50% reduction in myocardial tissue injury compared to control groups.

-

Inflammatory Response Modulation :

- Objective : To evaluate the impact of this compound on leukocyte migration.

- Findings : The compound significantly inhibited leukocyte migration in animal models, demonstrating its potential as an anti-inflammatory agent.

Future Directions

While current research underscores the therapeutic potential of this compound, further studies are warranted to explore its interactions with other drugs and biological systems. Understanding these interactions will be crucial for optimizing its use in clinical settings and ensuring safety profiles are maintained.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKZNDVUBSEJJO-XAYNKGEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-89-9 | |

| Record name | HP-228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HP-228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.